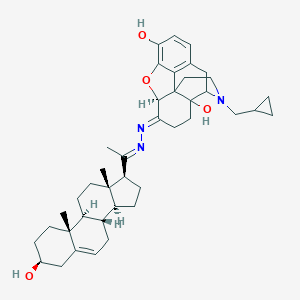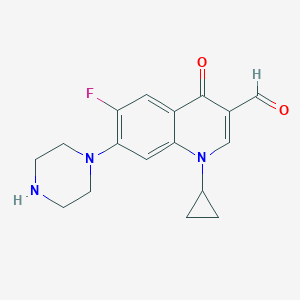
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate (HTP) is a chemical compound that has been used extensively in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. In recent years, HTP has gained attention for its potential applications in biomedical research due to its unique properties.
作用機序
The mechanism of action of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is not fully understood. However, it is believed that this compound acts as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. In addition, this compound has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in lab experiments is its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. Additionally, this compound has been shown to have antimicrobial properties, which can be useful in medical settings. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively safe in vitro and in animal models, more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research involving 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. One area of interest is the potential use of this compound in cancer research. This compound has been shown to have antioxidant properties and can scavenge free radicals, which may make it useful in preventing or treating cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases. Another area of interest is the potential use of this compound as a disinfectant in medical settings. This compound has been shown to have antimicrobial properties and may be useful in preventing the spread of infections in hospitals and other healthcare settings. Finally, more research is needed to determine the safety and efficacy of this compound in humans, particularly in the context of medical and biomedical applications.
合成法
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can be synthesized through a two-step process. First, 3-phenyl-1,1,4-trimethylpyrrolidinium iodide is prepared by reacting 3-phenylpyrrolidine with methyl iodide. In the second step, propionic acid is added to the reaction mixture to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used in a variety of scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in medical settings. Additionally, this compound has been used as a phase transfer catalyst in organic synthesis reactions. More recently, this compound has gained attention for its potential applications in biomedical research.
特性
CAS番号 |
102584-73-6 |
|---|---|
分子式 |
C29H45IN2O4 |
分子量 |
389.27 g/mol |
IUPAC名 |
(1,1,4-trimethyl-3-phenylpyrrolidin-1-ium-3-yl) propanoate;iodide |
InChI |
InChI=1S/C16H24NO2.HI/c1-5-15(18)19-16(14-9-7-6-8-10-14)12-17(3,4)11-13(16)2;/h6-10,13H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
INGAGZGQTPMADL-UHFFFAOYSA-L |
SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
正規SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
同義語 |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
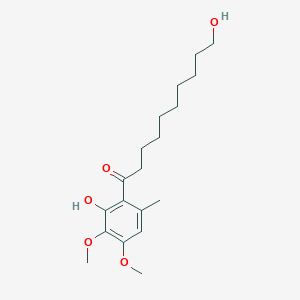


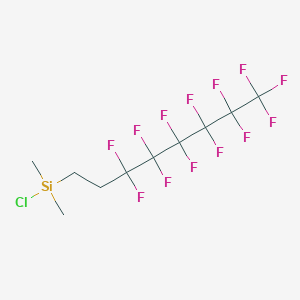
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
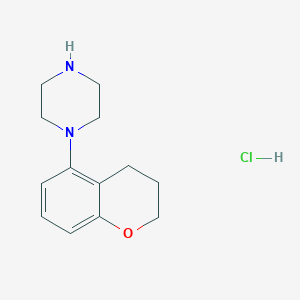
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)

